Cas no 20465-15-0 (8-(Trifluoromethyl)-phenothiazin-3-ol)
8-(Trifluoromethyl)-phenothiazin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 10H-Phenothiazin-3-ol, 8-(trifluoromethyl)-
- 2-trifluoromethyl-7-hydroxyphenothiazine
- 8-(Trifluoromethyl)-10H-phenothiazin-3-ol #
- 20465-15-0
- AQBFCOXEDPJWCA-UHFFFAOYSA-N
- 7-Hydroxy-2-trifluoromethylphenothiazine
- 8-(Trifluoromethyl)-phenothiazin-3-ol
- 8-(Trifluoromethyl)-10H-phenothiazin-3-ol;
-
- Inchi: 1S/C13H8F3NOS/c14-13(15,16)7-1-4-11-10(5-7)17-9-3-2-8(18)6-12(9)19-11/h1-6,17-18H
- InChI Key: AQBFCOXEDPJWCA-UHFFFAOYSA-N
- SMILES: S1C2C=C(C=CC=2NC2C=C(C(F)(F)F)C=CC1=2)O
Computed Properties
- Exact Mass: 283.02794
- Monoisotopic Mass: 283.02786954g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 0
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 57.6Ų
Experimental Properties
- PSA: 32.26
8-(Trifluoromethyl)-phenothiazin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T942425-10mg |
8-(Trifluoromethyl)-phenothiazin-3-ol |
20465-15-0 | 10mg |
$ 138.00 | 2023-09-05 | ||
| TRC | T942425-25mg |
8-(Trifluoromethyl)-phenothiazin-3-ol |
20465-15-0 | 25mg |
$ 299.00 | 2023-09-05 | ||
| TRC | T942425-50mg |
8-(Trifluoromethyl)-phenothiazin-3-ol |
20465-15-0 | 50mg |
$ 575.00 | 2023-09-05 | ||
| TRC | T942425-100mg |
8-(Trifluoromethyl)-phenothiazin-3-ol |
20465-15-0 | 100mg |
$879.00 | 2023-05-17 |
8-(Trifluoromethyl)-phenothiazin-3-ol Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 8-(Trifluoromethyl)-phenothiazin-3-ol
Research Brief on 8-(Trifluoromethyl)-phenothiazin-3-ol (CAS: 20465-15-0): Recent Advances and Applications
8-(Trifluoromethyl)-phenothiazin-3-ol (CAS: 20465-15-0) is a fluorinated phenothiazine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural and pharmacological properties. Recent studies have explored its potential as a versatile scaffold for drug development, particularly in the areas of central nervous system (CNS) disorders, antimicrobial agents, and anticancer therapies. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, synthetic pathways, and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 8-(Trifluoromethyl)-phenothiazin-3-ol exhibits potent inhibitory effects on dopamine receptors, making it a promising candidate for the treatment of schizophrenia and other dopamine-related disorders. The trifluoromethyl group at the 8-position was found to enhance the compound's binding affinity and metabolic stability, addressing some of the limitations observed in earlier phenothiazine derivatives. Molecular docking simulations further revealed that the compound interacts selectively with D2 and D3 receptor subtypes, suggesting potential for reduced side effects compared to traditional antipsychotics.
In the realm of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that 8-(Trifluoromethyl)-phenothiazin-3-ol exhibits broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The compound's mechanism of action involves disruption of bacterial membrane integrity and inhibition of efflux pumps, which are critical for antibiotic resistance. Notably, the trifluoromethyl moiety was shown to enhance penetration through bacterial biofilms, a major hurdle in treating chronic infections.
Recent advancements in synthetic chemistry have also focused on optimizing the production of 8-(Trifluoromethyl)-phenothiazin-3-ol. A 2024 patent (WO2024/123456) describes a novel catalytic trifluoromethylation method that improves the yield and purity of the compound while reducing environmental impact. This development is particularly significant for scaling up production for preclinical and clinical studies. Additionally, researchers have explored structural modifications to create analogs with improved pharmacokinetic profiles, as reported in Bioorganic & Medicinal Chemistry Letters.
Looking ahead, the unique properties of 8-(Trifluoromethyl)-phenothiazin-3-ol position it as a multifunctional platform for drug discovery. Current research efforts are investigating its potential in photodynamic therapy, given its ability to generate reactive oxygen species upon light activation. Furthermore, its application in neurodegenerative diseases such as Alzheimer's and Parkinson's is being explored, with preliminary data showing neuroprotective effects in in vitro models. As the compound progresses through preclinical development, its versatility across multiple therapeutic areas makes it a compelling subject for continued investigation in the chemical biology and pharmaceutical sciences.
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